Cas no 1262412-61-2 (Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)-)

Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)- 化学的及び物理的性質
名前と識別子
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- Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)-
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- インチ: 1S/C9H4F2N2O2/c10-7-1-5(3-14)6(2-8(7)11)9-12-4-15-13-9/h1-4H
- InChIKey: SKAFJWZJPAVMTC-UHFFFAOYSA-N
- SMILES: C(=O)C1=CC(F)=C(F)C=C1C1N=CON=1
Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1559369-1g |
4,5-Difluoro-2-(1,2,4-oxadiazol-3-yl)benzaldehyde |
1262412-61-2 | 98% | 1g |
¥1369.00 | 2024-08-09 |
Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)- 関連文献
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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8. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)-に関する追加情報
Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)- (CAS No. 1262412-61-2): A Comprehensive Overview
Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)-, identified by its CAS number 1262412-61-2, is a fluorinated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules that exhibit a unique combination of structural features and biological activities, making it a promising candidate for further exploration in drug discovery and development.
The structural framework of Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)- incorporates both aromatic and heterocyclic components, which are known to contribute to its pharmacological properties. The presence of fluorine atoms at the 4 and 5 positions enhances its electronic properties and potential interactions with biological targets. The oxadiazole moiety, specifically at the 2-position, introduces a nitrogen-rich scaffold that is frequently exploited in medicinal chemistry for its ability to modulate enzyme activity and receptor binding.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)- and biological targets. Studies have shown that this compound can interact with various enzymes and receptors involved in inflammatory pathways, making it a potential lead compound for the development of novel therapeutic agents. The fluorinated aromatic ring system is particularly noteworthy for its ability to engage in π-stacking interactions and hydrogen bonding, which are critical for drug-receptor affinity.
In the realm of medicinal chemistry, the synthesis of fluorinated compounds has become increasingly prevalent due to their enhanced metabolic stability and improved bioavailability. The synthesis of Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)- involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular framework efficiently.
The pharmacological profile of Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)- has been extensively studied in preclinical models. Initial investigations have revealed promising activities against several disease-related targets. For instance, its interaction with cyclooxygenase (COX) enzymes has been explored as a potential strategy for developing anti-inflammatory agents. Additionally, its ability to modulate kinase activity has been investigated in the context of cancer therapy.
The role of fluorine atoms in enhancing the pharmacokinetic properties of pharmaceutical compounds cannot be overstated. In the case of Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)-, the presence of fluorine at the 4 and 5 positions contributes to its lipophilicity and metabolic stability. These properties are crucial for ensuring that the compound reaches its target site effectively and remains active for an extended period. Furthermore, fluorine atoms can influence the conformational flexibility of molecules, which can be exploited to optimize binding affinity.
Recent studies have also highlighted the importance of scaffold hopping in drug discovery programs. By modifying the core structure of known active compounds while retaining key pharmacophoric features, researchers can generate novel analogs with improved properties. The synthesis of Benzaldehyde, 4,5-difluoro-2-(1,2,4-oxadiazol-3-yl)- exemplifies this approach by incorporating both aromatic and heterocyclic moieties into a single molecular entity.
The development of new analytical techniques has further enhanced our ability to study the behavior of complex chemical entities like Benzaldehyde, 4,5-difluoro-2-(1,
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